(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-methylsulfonyl-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-3-10-20-14-9-8-12(21(23)24)11-15(14)27-18(20)19-17(22)13-6-4-5-7-16(13)28(2,25)26/h1,4-9,11H,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULRUHJYGBFJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.
Introduction of the Nitro Group: Nitration of the benzothiazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The prop-2-yn-1-yl group is introduced via an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction using methylsulfonyl chloride and a base like triethylamine.
Formation of the Benzamide: The final step involves the condensation of the substituted benzothiazole with a suitable benzoyl chloride derivative to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Compounds: Substitution reactions can introduce halogen atoms into the benzothiazole ring.
Sulfonylated Products: Further sulfonylation can yield disulfonylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on its interaction with biological pathways.
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group may participate in redox reactions, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with two classes of heterocyclic molecules:
1. Benzodithiazine derivatives (e.g., N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine):
- Key differences :
- The benzodithiazine core replaces the benzothiazole system, introducing an additional sulfur atom and altering ring strain.
- Substitutions: Chloro and methyl groups at positions 6 and 7 (vs. nitro and propargyl groups in the target compound).
- Functional impact :
- The benzodithiazine derivative exhibits lower thermal stability (mp 271–272 °C with decomposition) compared to typical benzothiazoles, likely due to reduced aromatic stabilization .
- IR and NMR data suggest weaker hydrogen bonding (absence of N-NH2 stretch in the target compound) and distinct electronic environments for the sulfonyl groups .
Thiazole-oxadiazole hybrids (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides): Key differences:
- The oxadiazole-thiazole hybrid replaces the benzothiazole scaffold, creating a fused heterocyclic system.
- Substituents: Amino-thiazole and sulfanyl-propanamide groups (vs. nitro, methylsulfonyl, and propargyl groups). Functional impact:
- Oxadiazole-thiazole hybrids demonstrate enhanced aqueous solubility due to polar sulfanyl and amide linkages, whereas the target compound’s methylsulfonyl and nitro groups may reduce solubility .
- Synthetic routes for oxadiazole-thiazole hybrids involve multi-step protocols (e.g., refluxing with CS2/KOH), contrasting with the target compound’s likely use of palladium-catalyzed coupling for propargyl introduction .
Comparative Data Table
Research Findings and Mechanistic Insights
- In contrast, the chloro group in the benzodithiazine derivative exerts weaker electron-withdrawing effects, limiting its reactivity.
- Steric Considerations : The propargyl group introduces steric bulk at the 3-position, which may hinder binding to flat aromatic binding pockets but improve selectivity for less-conserved enzyme regions. This contrasts with the smaller methyl group in the benzodithiazine analogue .
- Solubility and Bioavailability : Methylsulfonyl and nitro groups in the target compound likely reduce solubility compared to the sulfanyl-propanamide derivatives, necessitating formulation adjustments for in vivo applications .
Biological Activity
(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, with CAS number 896278-61-8, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its structure includes a methylsulfonyl group and a nitro-substituted benzo[d]thiazole moiety, which are known to influence biological interactions.
The molecular formula of this compound is , and it has a molecular weight of 415.4 g/mol. The compound's unique structure may contribute to its biological activity, particularly in inhibiting specific enzymes or pathways relevant to disease processes.
Biological Activity Overview
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways.
Inhibitory Activity
Research indicates that derivatives of thiazole and benzothiazole exhibit varying degrees of COX-II inhibitory activity. For instance, compounds with similar scaffolds have shown IC50 values in the low micromolar range, suggesting that modifications to the structure can enhance inhibitory potency:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
| PYZ19 | 5.01 | >4.24 |
These findings suggest that this compound may possess similar or enhanced biological activity compared to established COX inhibitors like Celecoxib.
The mechanism by which this compound exerts its biological effects may involve the inhibition of COX enzymes, leading to reduced production of prostaglandins and other inflammatory mediators. This action can potentially alleviate symptoms associated with inflammatory diseases and conditions such as arthritis.
Case Studies and Research Findings
A study conducted on various thiazole derivatives indicated that modifications in the side chains significantly impacted their biological activities. For example, compounds with alkyne groups showed increased potency against COX-II due to enhanced binding affinity.
Key Findings:
- Selectivity : Certain derivatives exhibited higher selectivity for COX-II over COX-I, reducing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
- In Vivo Studies : In vivo evaluations demonstrated significant anti-inflammatory effects, with some compounds achieving over 60% inhibition compared to control treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
